2-Chloro-4-(chloromethyl)pyridine

Overview

Description

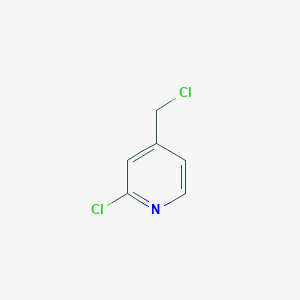

2-Chloro-4-(chloromethyl)pyridine is an organohalide compound with the molecular formula C6H5Cl2N. It consists of a pyridine ring substituted with a chloro group at the second position and a chloromethyl group at the fourth position. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(chloromethyl)pyridine can be synthesized through several methods. One common method involves the chlorination of 4-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the reaction of 4-methylpyridine with thionyl chloride, which results in the formation of this compound. This reaction is usually conducted under reflux conditions with an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale production. The product is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: 4-Methylpyridine.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(chloromethyl)pyridine serves as a crucial intermediate in synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as an alkylating agent allows it to modify other molecular structures effectively .

Pharmaceutical Development

This compound is utilized in the synthesis of several drugs, notably:

- Antihistamines

- Anti-inflammatory agents

- Anticancer therapeutics

It has been shown to have cytotoxic effects against cancer cell lines, indicating its potential in developing anticancer drugs .

Agricultural Chemistry

In agriculture, this compound is employed in creating plant growth regulators and herbicides. Its derivatives have demonstrated herbicidal activity against key weed species in cereal crops .

The biological activity of this compound includes:

- Antimicrobial Properties: Laboratory studies indicate its effectiveness against various fungal strains, such as Candida albicans, showcasing dose-dependent inhibition of growth.

- Cytotoxic Effects: In vitro tests on HeLa cells revealed significant reductions in cell viability at higher concentrations, suggesting potential for further development as an anticancer therapeutic .

Antifungal Activity Study

A study assessed the antifungal properties of this compound against Candida albicans. The results indicated a clear dose-dependent inhibition of fungal growth, supporting its use as a potential antifungal agent.

Cytotoxicity Assessment

In vitro assessments conducted on HeLa cells demonstrated that treatment with this compound led to significant reductions in cell viability at concentrations exceeding 50 µM. This finding highlights its potential application in anticancer drug development .

Data Table: Summary of Applications

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Modifies molecular structures |

| Pharmaceutical Development | Antihistamines, anti-inflammatory drugs | Cytotoxic effects on cancer cells |

| Agricultural Chemistry | Plant growth regulators, herbicides | Herbicidal activity against weeds |

| Biological Research | Enzyme inhibitors | Antimicrobial properties |

Mechanism of Action

The mechanism of action of 2-chloro-4-(chloromethyl)pyridine is primarily based on its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This alkylation can disrupt normal cellular processes, making the compound useful in the development of drugs that target rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

2-Chloro-4-(chloromethyl)pyridine can be compared with other chloromethylpyridine isomers, such as:

2-Chloromethylpyridine: This compound has a chloromethyl group at the second position and is used as an intermediate in the synthesis of pyridine-containing ligands.

3-Chloromethylpyridine: This isomer has a chloromethyl group at the third position and is used in the production of pharmaceuticals and agrochemicals.

4-Chloromethylpyridine: Similar to this compound, but with the chloromethyl group at the fourth position, it is used in similar applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .

Biological Activity

2-Chloro-4-(chloromethyl)pyridine (CAS No. 101990-73-2) is a chemical compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C₆H₅Cl₂N

- Molecular Weight : 162.02 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in various solvents with a solubility of approximately 0.356 mg/ml .

Inhibition of Enzymatic Activity

This compound has been identified as an inhibitor of lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids. This inhibition can impact inflammatory processes and has implications for the development of anti-inflammatory drugs .

Antitumor Potential

Research indicates that derivatives of 2-chloropyridine, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate significant activity against gastric cancer cells (SGC-7901), suggesting potential as antitumor agents .

Synthesis and Biological Evaluation

A study conducted by Zheng et al. (2010) synthesized various pyridine derivatives, including those based on this compound. The biological evaluation revealed that these compounds possess moderate insecticidal and fungicidal activities, indicating their utility in agricultural applications as well as in pharmaceutical contexts .

Toxicological Assessments

Toxicological assessments have indicated that exposure to this compound can pose risks to human health. It has been classified under hazardous materials due to its potential acute and chronic toxicity. The compound is recognized for its ability to induce adverse effects in biological systems, necessitating careful handling and regulation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Its role as a lipoxygenase inhibitor suggests that it may interfere with the biosynthesis of leukotrienes, which are mediators of inflammation.

- Cell Proliferation Modulation : The antiproliferative effects observed in cancer cell lines point towards its potential to disrupt cellular growth pathways.

- Toxicological Effects : The compound's toxic profile indicates possible genotoxicity, which could contribute to its carcinogenic potential in certain contexts.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Lipoxygenase Inhibition | Yes |

| Solubility | 0.356 mg/ml |

| Antitumor Activity | Positive against SGC-7901 |

| Toxicity Classification | Hazardous |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-(chloromethyl)pyridine, and how is reaction progress monitored?

The primary method involves chlorination of 2-methylpyridine using carbon tetrachloride (CCl₄) and anhydrous sodium carbonate (Na₂CO₃) under heating (60–65°C). Chlorine gas is introduced to substitute methyl groups with chloromethyl moieties. Reaction progress is tracked via gas chromatography (GC) to ensure intermediate formation and product purity . Post-reaction, distillation isolates the product, followed by HCl treatment to form the hydrochloride salt.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and structural integrity.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS in related pyridine derivatives) .

- IR spectroscopy to identify functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (causes irritation) .

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store at 0–6°C in airtight containers to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in chlorination steps?

- Temperature modulation : Higher temperatures (70–75°C) may accelerate chlorination but risk side reactions (e.g., over-chlorination).

- Catalyst screening : Transition metals (e.g., FeCl₃) or phase-transfer catalysts could enhance selectivity.

- In situ monitoring : Real-time GC or FTIR helps adjust reagent stoichiometry dynamically .

Q. How do pH and solvent polarity influence the compound’s reactivity in nucleophilic substitution reactions?

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, enhancing nucleophilic displacement at the chloromethyl group.

- Alkaline conditions (pH > 9) deprotonate nucleophiles (e.g., amines), increasing their reactivity .

Q. What strategies resolve contradictions in reported cytotoxic effects of this compound?

- Dose-response studies : Verify activity across multiple concentrations (e.g., IC₅₀ values in cancer cell lines).

- Mechanistic assays : Distinguish apoptosis vs. necrosis via flow cytometry (Annexin V/PI staining).

- Structural analogs : Compare bioactivity with derivatives lacking the chloromethyl group to isolate functional group contributions .

Q. Methodological Challenges and Solutions

Q. Why does the compound exhibit variable antimicrobial activity across bacterial strains, and how is this addressed?

- Strain-specific resistance : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

- Biofilm assays : Evaluate efficacy in biofilm vs. planktonic cultures.

- Synergistic studies : Combine with antibiotics to overcome resistance .

Q. How can computational modeling predict regioselectivity in further functionalization of the pyridine ring?

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELZCGMVHLQNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456095 | |

| Record name | 2-chloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-73-2 | |

| Record name | 2-chloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.